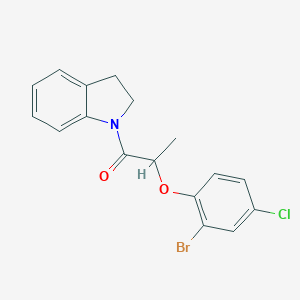
2-bromo-4-chlorophenyl 2-(2,3-dihydro-1H-indol-1-yl)-1-methyl-2-oxoethyl ether
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-bromo-4-chlorophenyl 2-(2,3-dihydro-1H-indol-1-yl)-1-methyl-2-oxoethyl ether is a synthetic organic compound characterized by its unique molecular structure, which includes a bromine and chlorine-substituted phenoxy group attached to a propanoyl indoline core
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-bromo-4-chlorophenyl 2-(2,3-dihydro-1H-indol-1-yl)-1-methyl-2-oxoethyl ether typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 2-bromo-4-chlorophenol and indoline.
Formation of Intermediate: The 2-bromo-4-chlorophenol is reacted with a suitable acylating agent, such as propanoyl chloride, under controlled conditions to form an intermediate compound.
Coupling Reaction: The intermediate is then coupled with indoline in the presence of a catalyst, such as a Lewis acid, to form the final product, this compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the final product. Common techniques include batch and continuous flow processes, with careful control of temperature, pressure, and reaction time.
化学反应分析
Types of Reactions
2-bromo-4-chlorophenyl 2-(2,3-dihydro-1H-indol-1-yl)-1-methyl-2-oxoethyl ether can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to yield reduced derivatives.
Substitution: The bromine and chlorine atoms in the phenoxy group can participate in nucleophilic substitution reactions, leading to the formation of new compounds with different substituents.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide, acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, anhydrous conditions.
Substitution: Nucleophiles such as amines, thiols, or alkoxides, often in the presence of a base or catalyst.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines. Substitution reactions can result in a wide variety of derivatives with different functional groups.
科学研究应用
2-bromo-4-chlorophenyl 2-(2,3-dihydro-1H-indol-1-yl)-1-methyl-2-oxoethyl ether has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules. It serves as a precursor for the development of new materials and catalysts.
Biology: Investigated for its potential biological activities, including antimicrobial, antifungal, and anticancer properties. It is used in the study of enzyme inhibition and receptor binding.
Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs targeting specific diseases. It may act as a lead compound for drug discovery.
Industry: Utilized in the production of specialty chemicals, agrochemicals, and pharmaceuticals. It is also used in the development of new polymers and coatings.
作用机制
The mechanism of action of 2-bromo-4-chlorophenyl 2-(2,3-dihydro-1H-indol-1-yl)-1-methyl-2-oxoethyl ether involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:
Binding to Enzymes: Inhibiting the activity of enzymes involved in key metabolic pathways, leading to altered cellular functions.
Receptor Interaction: Binding to specific receptors on the cell surface or within the cell, triggering a cascade of signaling events that result in physiological responses.
DNA Interaction: Intercalating into DNA, affecting gene expression and cellular replication processes.
相似化合物的比较
2-bromo-4-chlorophenyl 2-(2,3-dihydro-1H-indol-1-yl)-1-methyl-2-oxoethyl ether can be compared with other similar compounds, such as:
1-[2-(2-Bromo-4-fluorophenoxy)propanoyl]indoline: Similar structure but with a fluorine atom instead of chlorine. This compound may exhibit different chemical reactivity and biological activity.
1-[2-(2-Chloro-4-bromophenoxy)propanoyl]indoline: Similar structure but with the positions of bromine and chlorine atoms reversed. This compound may have different physicochemical properties and applications.
1-[2-(2-Bromo-4-methylphenoxy)propanoyl]indoline: Similar structure but with a methyl group instead of chlorine. This compound may show different pharmacological properties and industrial uses.
属性
分子式 |
C17H15BrClNO2 |
|---|---|
分子量 |
380.7g/mol |
IUPAC 名称 |
2-(2-bromo-4-chlorophenoxy)-1-(2,3-dihydroindol-1-yl)propan-1-one |
InChI |
InChI=1S/C17H15BrClNO2/c1-11(22-16-7-6-13(19)10-14(16)18)17(21)20-9-8-12-4-2-3-5-15(12)20/h2-7,10-11H,8-9H2,1H3 |
InChI 键 |
YXANSUYWSGSUOY-UHFFFAOYSA-N |
SMILES |
CC(C(=O)N1CCC2=CC=CC=C21)OC3=C(C=C(C=C3)Cl)Br |
规范 SMILES |
CC(C(=O)N1CCC2=CC=CC=C21)OC3=C(C=C(C=C3)Cl)Br |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
















